Cas no 1507085-01-9 (Piperidine, 4-[[5-(1-methylethyl)-1H-1,2,4-triazol-3-yl]methyl]-)
![Piperidine, 4-[[5-(1-methylethyl)-1H-1,2,4-triazol-3-yl]methyl]- structure](https://ja.kuujia.com/scimg/cas/1507085-01-9x500.png)
Piperidine, 4-[[5-(1-methylethyl)-1H-1,2,4-triazol-3-yl]methyl]- 化学的及び物理的性質
名前と識別子
-
- Piperidine, 4-[[5-(1-methylethyl)-1H-1,2,4-triazol-3-yl]methyl]-
- 4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine
-
- インチ: 1S/C11H20N4/c1-8(2)11-13-10(14-15-11)7-9-3-5-12-6-4-9/h8-9,12H,3-7H2,1-2H3,(H,13,14,15)
- InChIKey: RFILZIDFIVSHQW-UHFFFAOYSA-N
- ほほえんだ: N1CCC(CC2N=C(C(C)C)NN=2)CC1
Piperidine, 4-[[5-(1-methylethyl)-1H-1,2,4-triazol-3-yl]methyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-263981-0.1g |
4-{[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine |
1507085-01-9 | 95% | 0.1g |
$653.0 | 2024-06-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346101-50mg |
4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine |
1507085-01-9 | 98% | 50mg |
¥13478 | 2023-03-01 | |
Enamine | EN300-263981-0.05g |
4-{[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine |
1507085-01-9 | 95% | 0.05g |
$624.0 | 2024-06-18 | |
Enamine | EN300-263981-2.5g |
4-{[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine |
1507085-01-9 | 95% | 2.5g |
$1454.0 | 2024-06-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346101-500mg |
4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine |
1507085-01-9 | 98% | 500mg |
¥19245 | 2023-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346101-2.5g |
4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine |
1507085-01-9 | 98% | 2.5g |
¥39258 | 2023-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346101-100mg |
4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine |
1507085-01-9 | 98% | 100mg |
¥14100 | 2023-03-01 | |
Enamine | EN300-263981-10.0g |
4-{[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine |
1507085-01-9 | 95% | 10.0g |
$3191.0 | 2024-06-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346101-250mg |
4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine |
1507085-01-9 | 98% | 250mg |
¥14748 | 2023-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346101-1g |
4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine |
1507085-01-9 | 98% | 1g |
¥20055 | 2023-03-01 |
Piperidine, 4-[[5-(1-methylethyl)-1H-1,2,4-triazol-3-yl]methyl]- 関連文献
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
Piperidine, 4-[[5-(1-methylethyl)-1H-1,2,4-triazol-3-yl]methyl]-に関する追加情報
4-[[5-(1-Methylethyl)-1H-1,2,4-Triazol-3-yl]methyl]Piperidine: A Comprehensive Overview
The compound with CAS No. 1507085-01-9, commonly referred to as 4-[[5-(1-methylethyl)-1H-1,2,4-triazol-3-yl]methyl]piperidine, is a structurally complex organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and medicinal chemistry. This compound belongs to the class of piperidine derivatives, which are widely studied for their potential in drug development due to their unique pharmacological properties and structural versatility.
The molecular structure of this compound is characterized by a piperidine ring, a six-membered saturated cyclic amine, which is substituted at the 4-position with a triazole group. Specifically, the triazole ring is further substituted at position 5 with a tert-butyl group, enhancing the molecule's stability and bioavailability. This substitution pattern not only contributes to the compound's unique chemical properties but also plays a critical role in its pharmacokinetic behavior.
Recent studies have highlighted the potential of this compound as a bioisostere in drug design. Bioisosteres are structural analogs of biologically active compounds that retain similar pharmacological properties while offering improved pharmacokinetic profiles. The integration of the triazole group into the piperidine framework has been shown to enhance the compound's ability to interact with specific biological targets, such as G-protein coupled receptors (GPCRs) and ion channels.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and cyclization reactions. The use of microwave-assisted synthesis has been reported to significantly improve the reaction efficiency and yield. This approach not only streamlines the production process but also aligns with the principles of green chemistry by reducing energy consumption and minimizing waste generation.
From a therapeutic standpoint, this compound has demonstrated promising activity in preclinical models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Its ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, suggests its potential as a candidate for treating conditions associated with neurotransmitter imbalance. Furthermore, recent research has explored its role as an antagonist for certain ion channels, which could pave the way for its application in pain management.
The structural flexibility of this compound also makes it an attractive candidate for further chemical modifications. Researchers have explored various substitution patterns on both the piperidine and triazole rings to optimize its pharmacodynamic properties. For instance, introducing electron-withdrawing groups on the triazole ring has been shown to enhance its binding affinity for specific biological targets.
In conclusion, CAS No. 1507085-01-9 represents a significant advancement in the field of organic synthesis and drug discovery. Its unique chemical structure, coupled with its promising pharmacological profile, positions it as a valuable tool for exploring novel therapeutic interventions. As research continues to unfold, this compound is expected to contribute significantly to the development of innovative treatments for a wide range of medical conditions.
1507085-01-9 (Piperidine, 4-[[5-(1-methylethyl)-1H-1,2,4-triazol-3-yl]methyl]-) 関連製品
- 439097-27-5(2-({2-3-Chloro-5-(trifluoromethyl)-2-pyridinylhydrazino}methylene)-1,3-cyclohexanedione)
- 379236-86-9(1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine)
- 1323535-82-5(1-(2H-1,3-benzodioxole-5-carbonyl)-4-(4-methyl-1,3-thiazol-2-yl)methylpiperazine hydrochloride)
- 13555-12-9(Benzene, 2-chloro-1,4,5-trifluoro-3-methoxy-)
- 1890665-98-1(5-(2-chloroethyl)-2,2-difluoro-1,3-dioxaindane)
- 26159-40-0(2-Naphthaleneacetic acid, α-methyl-, (αS)-)
- 1325724-92-2(1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde)
- 2122519-54-2(ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate)
- 1041508-35-3(1-[(5-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid)
- 2138178-96-6(5-(4-bromophenyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)



